8-Bromo-1,1'-binaphthalene
Overview
Description
8-Bromo-1,1’-binaphthalene is an organic compound with the molecular formula C20H13Br It is a brominated derivative of 1,1’-binaphthalene, characterized by the presence of a bromine atom at the 8th position of the binaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,1’-binaphthalene typically involves the bromination of 1,1’-binaphthalene. One common method includes the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The process involves:
- Dissolving 1,1’-binaphthalene in dry acetonitrile.
- Adding bromine dropwise to the solution while maintaining a low temperature.
- Stirring the mixture until the reaction is complete.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 8-Bromo-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,1’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,1’-binaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted binaphthalenes.
- Oxidation reactions produce quinones or other oxidized products.
- Reduction reactions result in the formation of 1,1’-binaphthalene.
Scientific Research Applications
8-Bromo-1,1’-binaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized binaphthalenes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 8-Bromo-1,1’-binaphthalene involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles, leading to the formation of new compounds.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Comparison with Similar Compounds
1,1’-Binaphthalene: The parent compound without the bromine substitution.
2,2’-Dibromo-1,1’-binaphthalene: A derivative with bromine atoms at the 2nd and 2nd’ positions.
8,8’-Dibromo-1,1’-binaphthalene: A derivative with bromine atoms at the 8th and 8th’ positions.
Uniqueness: 8-Bromo-1,1’-binaphthalene is unique due to its selective bromination at the 8th position, which imparts distinct chemical properties and reactivity. This selective substitution allows for targeted functionalization and applications in various fields.
Biological Activity
8-Bromo-1,1'-binaphthalene is a brominated derivative of binaphthalene characterized by the presence of a bromine atom at the 8th position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is CHBr, and it is synthesized primarily through the bromination of 1,1'-binaphthalene.
The synthesis of this compound typically involves the reaction of 1,1'-binaphthalene with bromine in a solvent such as acetonitrile under controlled conditions. The reaction can be summarized as follows:
- Dissolving 1,1'-binaphthalene in dry acetonitrile.
- Adding bromine dropwise while maintaining a low temperature.
- Stirring until the reaction completes.
- Purifying the product through recrystallization or chromatography.
This selective bromination allows for targeted functionalization, which is crucial for its biological applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and drug development. Below are key findings from various studies:
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation across various cancer cell lines:
- Cell Lines Tested : Studies have evaluated its effects on cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (T-cell leukemia).
- Inhibition Metrics : The compound demonstrated effective cytotoxicity with IC values ranging from approximately 4.64 µM to 9.22 µM depending on the cell line and treatment duration .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, influencing the compound's reactivity with biomolecules.
- Interaction with Proteins : It has been shown to interact with specific proteins involved in cell signaling pathways related to cancer progression .
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Cytotoxicity Evaluation
In a study conducted to evaluate cytotoxic effects on various cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The results indicated that higher concentrations led to increased apoptosis rates.
Cell Line | IC (µM) | Viable Cells (%) at 10 µM |
---|---|---|
HeLa | 9.22 ± 0.17 | 30.38 |
MCF-7 | 8.47 ± 0.18 | 21.24 |
Jurkat | 4.64 ± 0.08 | 45.22 |
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action revealed that treatment with this compound resulted in significant alterations in cell cycle distribution, particularly an increase in sub-G1 phase cells indicative of apoptosis .
Properties
IUPAC Name |
1-bromo-8-naphthalen-1-ylnaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-19-13-5-9-15-8-4-12-18(20(15)19)17-11-3-7-14-6-1-2-10-16(14)17/h1-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHKWGQGDSMCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=C3C(=CC=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571989 | |
Record name | 8-Bromo-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189824-08-6 | |
Record name | 8-Bromo-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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